Home > Products > Screening Compounds P22836 > 3-(Cyclopropylmethyl)-7-(4-phenylpiperidin-1-yl)-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine
3-(Cyclopropylmethyl)-7-(4-phenylpiperidin-1-yl)-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine -

3-(Cyclopropylmethyl)-7-(4-phenylpiperidin-1-yl)-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine

Catalog Number: EVT-270673
CAS Number:
Molecular Formula: C22H23F3N4
Molecular Weight: 400.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

JNJ-42153605 is a synthetic compound classified as a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 2 (mGlu2 receptor) [, , , ]. In scientific research, JNJ-42153605 is used as a pharmacological tool to investigate the role of the mGlu2 receptor in various biological processes and disease models, particularly in the central nervous system [, , , ].

1-Butyl-3-chloro-4-(4-phenylpiperidin-1-yl)pyridin-2(1H)-one (JNJ-40411813/ADX71149)

Compound Description: JNJ-40411813 is a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 2 (mGlu2) [, ]. It also exhibits 5-Hydroxytryptamine (5HT2A) receptor antagonism in rodents due to a rodent-specific metabolite [, ]. JNJ-40411813 has demonstrated efficacy in several preclinical models of antipsychotic activity, including inhibition of spontaneous locomotion, reversal of memantine-induced brain activation, and antagonism of 2,5-dimethoxy-4-methylamphetamine-induced head twitches [].

Relevance: JNJ-40411813 is structurally distinct from 3-(Cyclopropylmethyl)-7-(4-phenylpiperidin-1-yl)-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine (JNJ-42153605) but belongs to the same pharmacological class as a positive allosteric modulator (PAM) of the mGlu2 receptor [, ]. Both compounds were investigated for their antipsychotic potential in preclinical studies [].

Relevance: LY404039 serves as a pharmacological comparator to 3-(Cyclopropylmethyl)-7-(4-phenylpiperidin-1-yl)-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine (JNJ-42153605) in evaluating the antipsychotic potential of targeting the mGlu2 receptor []. While LY404039 is an orthosteric agonist and JNJ-42153605 is a PAM, both compounds ultimately enhance mGlu2 receptor activity [].

8-Trifluoromethyl-3-cyclopropylmethyl-7-[(4-(2,4-difluorophenyl)-1-piperazinyl)methyl]-1,2,4-triazolo[4,3-a]pyridine (JNJ-46356479)

Compound Description: JNJ-46356479 is a selective and orally bioavailable mGlu2 receptor PAM []. It represents a later-stage compound in the development pipeline compared to JNJ-42153605, exhibiting an improved drug-like profile with enhanced solubility and a favorable balance between potency and metabolic stability [].

Relevance: JNJ-46356479 shares a core triazolopyridine scaffold with 3-(Cyclopropylmethyl)-7-(4-phenylpiperidin-1-yl)-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine (JNJ-42153605) and represents a structurally related compound within the same chemical series of mGlu2 PAMs [, ]. The development of JNJ-46356479 stemmed from efforts to overcome the limitations of earlier compounds like JNJ-42153605, particularly regarding solubility and metabolic stability [].

Overview

3-(Cyclopropylmethyl)-7-(4-phenylpiperidin-1-yl)-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine is a synthetic compound belonging to the class of triazolo[4,3-a]pyridines. This compound has garnered attention for its potential pharmacological applications, particularly as a positive allosteric modulator of the metabotropic glutamate 2 receptor. It is characterized by a complex molecular structure that contributes to its biological activity.

Source and Classification

The compound is classified under the category of heterocyclic compounds, specifically triazoles and pyridines. It has been documented in several patents and scientific literature, including US patents US8993591B2 and US9737533B2, which describe its synthesis and potential therapeutic uses in treating central nervous system disorders . The molecular formula of this compound is C22H23F3N4C_{22}H_{23}F_{3}N_{4}, indicating the presence of trifluoromethyl and cyclopropyl groups that enhance its pharmacological properties.

Synthesis Analysis

Methods

The synthesis of 3-(Cyclopropylmethyl)-7-(4-phenylpiperidin-1-yl)-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine typically involves multi-step organic reactions. Key methods include:

  • Cyclization Reactions: These reactions are crucial for forming the triazole ring. The use of appropriate coupling agents can facilitate the formation of the desired heterocyclic structure.
  • Substitution Reactions: The introduction of various substituents such as cyclopropylmethyl and trifluoromethyl groups often involves nucleophilic substitution techniques.

Technical Details

The synthesis may utilize techniques such as microwave-assisted synthesis or solvent-free conditions to improve yield and reduce reaction times. Specific reagents and catalysts are selected based on their compatibility with the functional groups present in the precursor compounds.

Molecular Structure Analysis

Structure

The molecular structure of 3-(Cyclopropylmethyl)-7-(4-phenylpiperidin-1-yl)-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine features:

  • A triazole ring fused with a pyridine ring.
  • A cyclopropylmethyl group attached to the triazole nitrogen.
  • A trifluoromethyl group at position 8 which enhances lipophilicity and biological activity.

The compound's three-dimensional conformation plays a significant role in its interaction with biological targets.

Data

Molecular weight: C22H23F3N4C_{22}H_{23}F_{3}N_{4} has a molecular weight of approximately 402.44 g/mol. The compound's structural formula can be represented as follows:

Structure C1=CN2C(C)=NN=C2C(C(F)(F)F)=C1CN(C1)CCCC1(C)C1=CC=CC=C1\text{Structure }C_1=CN_2C(C)=NN=C2C(C(F)(F)F)=C1CN(C1)CCCC1(C)C1=CC=CC=C1
Chemical Reactions Analysis

Reactions

The compound can undergo various chemical reactions typical for heterocycles, including:

  • Electrophilic Aromatic Substitution: The phenyl group can participate in electrophilic substitution reactions due to its electron-rich nature.
  • Nucleophilic Substitution: The presence of trifluoromethyl groups can influence nucleophilic attack patterns during synthetic transformations.

Technical Details

Reactions are generally conducted under controlled conditions to optimize yield and selectivity. Analytical techniques such as NMR (Nuclear Magnetic Resonance) spectroscopy and mass spectrometry are employed to confirm the structure and purity of synthesized compounds.

Mechanism of Action

The mechanism of action for 3-(Cyclopropylmethyl)-7-(4-phenylpiperidin-1-yl)-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine primarily involves modulation of neurotransmitter receptors:

  • Positive Allosteric Modulation: This compound enhances the activity of the metabotropic glutamate 2 receptor by binding to an allosteric site, leading to increased receptor sensitivity to glutamate.

Data from pharmacological studies indicate that it exhibits antipsychotic-like effects by reversing PCP-induced hyperlocomotion in animal models, suggesting potential therapeutic applications in treating schizophrenia and other psychiatric disorders .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid crystalline substance.
  • Solubility: Soluble in organic solvents such as DMSO (Dimethyl sulfoxide) but may have limited solubility in water due to its lipophilic nature.

Chemical Properties

  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Reacts with strong acids or bases; care must be taken during handling.
Applications

Scientific Uses

The primary applications of 3-(Cyclopropylmethyl)-7-(4-phenylpiperidin-1-yl)-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine include:

  • Pharmaceutical Development: Investigated for its potential use in treating central nervous system disorders such as schizophrenia and anxiety disorders.
  • Research Tool: Used in studies exploring glutamatergic signaling pathways and their implications in neuropharmacology.

This compound exemplifies the ongoing research into triazolo-pyridine derivatives for therapeutic applications, highlighting their importance in medicinal chemistry.

Properties

Product Name

3-(Cyclopropylmethyl)-7-(4-phenylpiperidin-1-yl)-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine

IUPAC Name

3-(cyclopropylmethyl)-7-(4-phenylpiperidin-1-yl)-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine

Molecular Formula

C22H23F3N4

Molecular Weight

400.4 g/mol

InChI

InChI=1S/C22H23F3N4/c23-22(24,25)20-18(10-13-29-19(14-15-6-7-15)26-27-21(20)29)28-11-8-17(9-12-28)16-4-2-1-3-5-16/h1-5,10,13,15,17H,6-9,11-12,14H2

InChI Key

BQAVZGJJQFJSMW-UHFFFAOYSA-N

SMILES

C1CC1CC2=NN=C3N2C=CC(=C3C(F)(F)F)N4CCC(CC4)C5=CC=CC=C5

Solubility

Soluble in DMSO

Synonyms

JNJ-42153605; JNJ 42153605; JNJ42153605.

Canonical SMILES

C1CC1CC2=NN=C3N2C=CC(=C3C(F)(F)F)N4CCC(CC4)C5=CC=CC=C5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.